
7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound belonging to the class of tetralins, which are polycyclic aromatic compounds containing a tetralin moiety. This compound is characterized by the presence of an amino group and a hydroxyl group on a tetrahydronaphthalene backbone. It has a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the reduction of 7-nitro-1,2,3,4-tetrahydronaphthalen-2-ol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid .
Industrial Production Methods: On an industrial scale, the compound can be produced by catalytic hydrogenation of the corresponding nitro compound. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form various amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with various molecular targets and pathways. It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well. This suggests its potential role in modulating neurotransmitter levels in the brain, which could be beneficial in treating neurological disorders .
Comparison with Similar Compounds
2-Aminotetralin: A stimulant drug with a similar tetralin structure, known to inhibit the reuptake of serotonin and norepinephrine.
5,6,7,8-Tetrahydro-2-naphthylamine: Another compound with a similar structure, used in various organic synthesis reactions.
Uniqueness: 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate neurotransmitter levels makes it a compound of interest in neurological research .
Properties
CAS No. |
851773-96-1 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
7-amino-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10,12H,2,4,6,11H2 |
InChI Key |
HOEQYIGFJVYAGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1O)C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


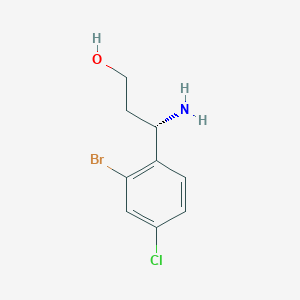


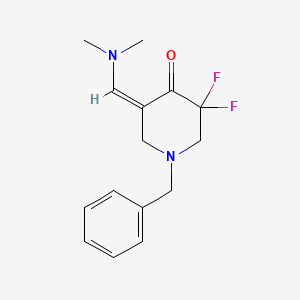

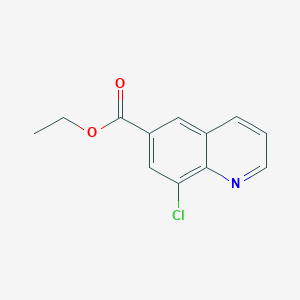
![5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13063149.png)
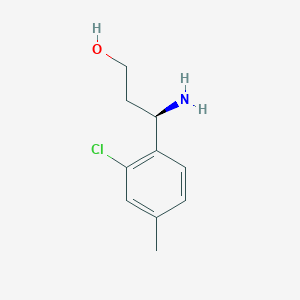
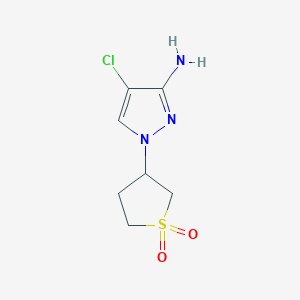


![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13063179.png)


